(2-Cyclohexylcyclohexyl) acetate
Description
(2-Cyclohexylcyclohexyl) acetate is a bicyclic ester characterized by two fused cyclohexyl rings, with an acetate group attached to the 2-position of one cyclohexyl moiety. Evidence from early literature indicates that derivatives like 2-cyclohexylcyclohexyl ethyl ether have boiling points in the range of 109–110°C at 4 mm Hg, suggesting moderate volatility for such bicyclic structures . The compound’s steric hindrance due to its bicyclic framework likely influences its reactivity and physical properties, distinguishing it from simpler esters like hexyl acetate .
Properties
CAS No. |
6290-53-5 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
(2-cyclohexylcyclohexyl) acetate |
InChI |
InChI=1S/C14H24O2/c1-11(15)16-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h12-14H,2-10H2,1H3 |
InChI Key |
ZEJHMZKXUUMYAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCCCC1C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexylcyclohexyl) acetate typically involves the esterification of cyclohexylcyclohexanol with acetic acid. This reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohexylcyclohexyl) acetate can undergo various chemical reactions, including:
Hydrogenation: Reduction of the acetate group to form cyclohexylcyclohexanol.
Hydrolysis: Conversion to cyclohexylcyclohexanol and acetic acid in the presence of water and an acid or base catalyst.
Oxidation: Formation of cyclohexylcyclohexanone and acetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate in an aqueous medium.
Major Products
Hydrogenation: Cyclohexylcyclohexanol.
Hydrolysis: Cyclohexylcyclohexanol and acetic acid.
Oxidation: Cyclohexylcyclohexanone and acetic acid.
Scientific Research Applications
(2-Cyclohexylcyclohexyl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cell membranes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Cyclohexylcyclohexyl) acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. Additionally, the cyclohexyl groups can interact with hydrophobic regions of proteins or cell membranes, potentially altering their function or structure.
Comparison with Similar Compounds
Table 1: Key Structural and Chemical Properties
*Calculated based on molecular formula.
Key Observations:
- Bicyclic vs. Monocyclic Frameworks: this compound’s bicyclic structure confers higher molecular weight and steric hindrance compared to monocyclic esters like 2-methylcyclohexyl acetate .
- Functional Groups : Unlike methyl (2-oxocyclohexyl)acetate, which contains a ketone group, the target compound lacks additional oxygen-based functional groups, likely making it less polar .
- Acid vs. Ester : 2-(3-Methylcyclohexyl)acetic acid, a carboxylic acid derivative, exhibits distinct reactivity (e.g., proton donation) compared to the ester group in the target compound .
Physical Properties
Table 2: Boiling Points and Volatility
| Compound Name | Boiling Point (°C) | Pressure (mm Hg) | Reference |
|---|---|---|---|
| 2-Cyclohexylcyclohexyl ethyl ether | 109–110 | 4 | |
| 2-Methylcyclohexyl acetate | Not explicitly listed | — | |
| Hexyl acetate | 169–172 | 760 |
Analysis :
Table 3: Uses and Handling Considerations
Insights :
- Safety protocols for bicyclic esters should emphasize handling volatile substances under reduced pressure, as inferred from boiling point data .
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